molecular formula C21H30N2O6 B1683859 Tosedostat CAS No. 238750-77-1

Tosedostat

Cat. No. B1683859
CAS RN: 238750-77-1
M. Wt: 406.5 g/mol
InChI Key: FWFGIHPGRQZWIW-SQNIBIBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosedostat is an orally active aminopeptidase inhibitor . It has been used in trials studying the treatment and supportive care of AML, Leukemia, Pancreas Cancer, Multiple Myeloma, and Pancreatic Cancer, among others . It has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .


Molecular Structure Analysis

Tosedostat has a molecular formula of C21H30N2O6 and a molecular weight of 406.47 . The structure includes a cyclopentyl ester, a phenyl group, and an amide bond .


Chemical Reactions Analysis

Tosedostat is an inhibitor of the M1 family of aminopeptidases, in particular PuSA, and LTA4 hydrolase . It has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .


Physical And Chemical Properties Analysis

Tosedostat is a white to beige powder . It has a solubility of 2 mg/mL in DMSO . It has a molecular weight of 406.47 and a molecular formula of C21H30N2O6 .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Tosedostat has been evaluated as a potential treatment for AML, particularly in elderly patients. Studies have investigated its use in combination with standard intensive chemotherapy . However, the addition of Tosedostat did not significantly improve bone marrow leukemia clearance and was associated with a higher incidence of infectious complications and atrial fibrillation .

Synergistic Effects with Chemotherapeutic Agents

Research has shown that Tosedostat can have a synergistic effect when used with other chemotherapeutic agents like cytarabine. This combination has been shown to lead to an amino acid deprivation response in leukemic blasts, which may induce apoptosis .

High-Risk Myelodysplastic Syndrome (MDS)

Tosedostat has been studied in the context of high-risk MDS. It has been used in combination with cytarabine or decitabine in newly diagnosed older patients. The aim is to determine the rates of complete remission and overall survival with this combination therapy .

Relapsed and Refractory AML

For patients with relapsed or refractory AML, Tosedostat represents a novel approach. As an aminopeptidase inhibitor, it blocks a critical step in protein degradation and has shown promising activity in vitro and in early clinical trials for these patients .

Amino Acid Deprivation Response

Tosedostat’s mechanism of inducing an amino acid deprivation response can be leveraged in scientific research to study cellular responses to nutrient deprivation and stress, which is relevant in understanding cancer cell metabolism and survival .

Protein Recycling Inhibition

By inhibiting the cellular protein recycling machinery, Tosedostat can be used to study the effects of blocking proteasome-processed proteins’ degradation into amino acids. This has implications for research into protein homeostasis and related diseases .

Combination Therapy Research

The potential for Tosedostat to be used in combination therapies offers a rich area for scientific research. Its interactions with other drugs and the resulting effects on disease progression and patient outcomes are key areas of investigation .

Outpatient Treatment Models

Tosedostat’s oral bioavailability allows for its use in outpatient treatment models. Research into the efficacy and safety of administering such potent drugs outside of the traditional inpatient setting could revolutionize treatment protocols and patient quality of life .

Safety And Hazards

Tosedostat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Tosedostat has shown promising activity in early clinical trials for patients with relapsed/refractory elderly AML . It has also identified potential biomarkers that may help identify high-risk patients . Further studies are warranted to validate these findings and explore the potential of Tosedostat in treating blood-related cancers .

properties

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178577
Record name Tosedostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)).
Record name Tosedostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tosedostat

CAS RN

238750-77-1
Record name Tosedostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosedostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosedostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSEDOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tosedostat
Reactant of Route 2
Tosedostat
Reactant of Route 3
Reactant of Route 3
Tosedostat
Reactant of Route 4
Tosedostat
Reactant of Route 5
Reactant of Route 5
Tosedostat
Reactant of Route 6
Tosedostat

Q & A

Q1: What is Tosedostat and what is its mechanism of action?

A1: Tosedostat (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, Tosedostat disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]

Q2: Which aminopeptidases does Tosedostat target?

A2: While Tosedostat exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []

Q3: How does the inhibition of aminopeptidases impact cancer cell survival?

A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with Tosedostat disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []

Q4: Does Tosedostat impact other cellular pathways besides amino acid metabolism?

A4: Yes, research indicates that Tosedostat also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, Tosedostat has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []

Q5: Is there evidence that Tosedostat's mechanism of action involves synergy with other pathways?

A5: Yes, studies have shown a synergistic effect when Tosedostat is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and Tosedostat, creates a potent synergistic effect against acute myeloid leukemia cells. []

Q6: What is the molecular formula and weight of Tosedostat?

A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of Tosedostat.

Q7: Is there information available regarding the material compatibility and stability of Tosedostat under various conditions?

A7: The provided research abstracts primarily focus on Tosedostat's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.

Q8: Does Tosedostat possess any catalytic properties itself?

A8: Tosedostat functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.

Q9: Have there been any computational chemistry studies conducted on Tosedostat?

A9: While the abstracts mention gene expression profiling and analysis to predict response to Tosedostat treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]

Q10: How do modifications to the Tosedostat structure influence its activity and potency?

A10: The research provided does not delve into the specifics of structure-activity relationship studies for Tosedostat or its analogues.

Q11: What is known about the stability of Tosedostat and its formulations?

A11: The research abstracts do not elaborate on the stability of Tosedostat under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q12: How is Tosedostat metabolized in the body?

A12: Tosedostat (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []

Q13: What is the half-life of Tosedostat and its active metabolite?

A13: The terminal half-life of Tosedostat is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []

Q14: Do intracellular levels of Tosedostat's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?

A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of Tosedostat, aligns with the intracellular levels found to be effective in preclinical xenograft models. []

Q15: What is the evidence for Tosedostat's anti-cancer activity?

A15: Tosedostat has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:

  • In vitro: Tosedostat exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]
  • In vivo: In animal models of multiple myeloma, Tosedostat effectively inhibited tumor growth and prolonged survival. []
  • Clinical Trials: Early-phase clinical trials have shown encouraging results with Tosedostat in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]

Q16: Are there specific subgroups of AML patients who seem to respond better to Tosedostat?

A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:

  • Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to Tosedostat. [, , ]
  • Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from Tosedostat treatment. []

Q17: Has Tosedostat demonstrated efficacy in cancers other than AML?

A17: Research suggests potential applications in other cancers:

  • Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of Tosedostat in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]
  • Pancreatic Cancer: Phase Ib/II trials combining Tosedostat with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]

Q18: Are there known mechanisms of resistance to Tosedostat?

A18: While specific resistance mechanisms to Tosedostat haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with Tosedostat treatment.

Q19: What is the safety profile of Tosedostat?

A19: Tosedostat has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:

  • Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]
  • Gastrointestinal: Diarrhea, nausea, vomiting [, , ]
  • Constitutional: Fatigue [, , ]
  • Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []

Q20: Are there specific drug delivery or targeting strategies being explored for Tosedostat?

A20: The provided research abstracts do not discuss specific strategies for targeted delivery of Tosedostat.

Q21: Have biomarkers been identified for predicting Tosedostat efficacy or monitoring treatment response?

A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to Tosedostat-based therapies:

  • Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with Tosedostat combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.